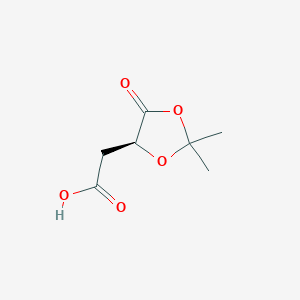

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Description

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a chiral carboxylic acid derivative featuring a 1,3-dioxolane ring fused with a ketone group at the 5-position and an acetic acid moiety at the 4-position. Its molecular formula is C₇H₁₀O₅, with a molecular weight of 174.15 g/mol and CAS number 73991-95-4 . The compound is synthesized from L-malic acid, as demonstrated in pharmaceutical intermediate preparation workflows . Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity influences biological activity .

Key physicochemical properties include moderate polarity due to the dioxolane ring and carboxylic acid group, making it soluble in polar solvents like methanol and acetonitrile . Its stability under acidic conditions is attributed to the rigid dioxolane scaffold, which protects the ketone group from nucleophilic attack .

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOCLIWDMZKBZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73991-95-4 | |

| Record name | (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification and Protection

L-Malic acid undergoes dimethyl esterification using thionyl chloride (SOCl₂) in methanol, yielding dimethyl L-malate. The diol moiety is then protected with acetone in the presence of a catalytic acid (e.g., p-toluenesulfonic acid), forming (4S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester.

Reaction Conditions :

-

Temperature: 0–25°C

-

Solvent: Anhydrous acetone

-

Yield: 85–90%

Selective Oxidation

The secondary alcohol group at the C-4 position is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane. This step introduces the 5-oxo group while retaining the dioxolane ring.

Optimization Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones reagent | Acetone/H₂O | 0°C | 78% |

| Dess-Martin | Dichloromethane | 25°C | 92% |

Hydrolysis and Decarboxylation

The methyl ester groups are hydrolyzed under basic conditions (NaOH, H₂O/EtOH), followed by controlled decarboxylation to remove the C-5 carboxyl group. This generates the acetic acid side chain at C-4.

Critical Parameters :

-

pH: Maintained at 10–12 during hydrolysis

-

Decarboxylation catalyst: Cu(II) acetate

-

Yield: 70–75%

Final Cyclization and Purification

The intermediate undergoes cyclization in refluxing toluene with azeotropic water removal, forming the 1,3-dioxolan-4-yl acetic acid structure. Chiral HPLC or recrystallization from ethyl acetate/hexane mixtures ensures ≥97% enantiomeric excess.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Industrial protocols favor dichloromethane over acetone for oxidation steps due to improved Cr(VI) solubility and reduced side reactions. Heterogeneous catalysts (e.g., silica-supported CrO₃) enhance recyclability and reduce heavy metal waste.

Enantiomeric Purity Control

-

Chiral resolution : Diastereomeric salt formation with (1R,2S)-(−)-ephedrine achieves 99% ee.

-

Crystallization : Ethyl acetate/hexane (3:7) at −20°C yields optically pure crystals (mp 105–112°C).

Analytical Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| 1H NMR | δ 1.42 (s, 6H, CH₃), δ 4.35 (q, 1H, CH) | Confirms dioxolane and acetic acid groups |

| IR | 1752 cm⁻¹ (C=O), 1705 cm⁻¹ (COOH) | Identifies ketone and carboxylic acid |

| HPLC | Chiralcel OD-H column, 98.5% ee | Measures enantiomeric purity |

| X-ray | CCDC 2059012 (monoclinic, P2₁) | Verifies absolute configuration |

Challenges and Mitigation

Scientific Research Applications

(S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and acetic acid moiety can participate in binding interactions, influencing the activity of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is highlighted through comparisons with the following classes of compounds:

Enantiomeric Counterparts

Discussion : The (S)-enantiomer is favored in pharmaceutical applications due to its compatibility with biological systems. For example, in statin synthesis, the (S)-form aligns with L-malic acid-derived intermediates, ensuring proper binding to HMG-CoA reductase .

Functional Group Variants

Discussion : The carboxylic acid group in the target compound enables salt formation (e.g., with cesium carbonate in alkylation reactions ), enhancing solubility in aqueous media. Ester derivatives, by contrast, improve membrane permeability in prodrug designs .

Substituted Dioxolane Derivatives

Discussion : Brominated derivatives (e.g., from ) are intermediates in alkylation reactions but pose environmental hazards. The target compound’s lack of halogens makes it preferable in green chemistry applications.

Structural Analogs with Varied Rings

Discussion: The dioxolane ring in the target compound enhances stability compared to linear analogs. The ketone group participates in keto-enol tautomerism, affecting its acidity and metal-chelation capacity .

Data Tables

Table 1: Physicochemical Comparison

Q & A

Q. What are the key synthetic pathways for (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound’s synthesis often involves chiral building blocks or asymmetric catalysis. For example, enantioselective methods using (R)- or (S)-configured precursors (e.g., (R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl derivatives) can be adapted to target the S-enantiomer . Key steps include:

- Chiral resolution : Use of chiral HPLC or enzymatic resolution to separate enantiomers.

- Asymmetric synthesis : Employing catalysts like Evans’ oxazolidinones or Sharpless epoxidation analogs to control stereochemistry .

- Quality control : Polarimetry or chiral NMR (e.g., using europium shift reagents) to verify enantiomeric excess (ee) ≥98% .

Q. How can the stability of this compound be evaluated under varying experimental conditions?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : Conduct accelerated degradation tests in buffers (pH 1–12) at 40°C, monitored via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Light exposure : UV-Vis spectroscopy to detect photodegradation products .

- Storage recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dioxolane ring .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm the dioxolane ring (δ ~4.9–5.4 ppm for protons adjacent to carbonyl groups) and acetic acid moiety (δ ~2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHO) and fragmentation patterns .

- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking agents (e.g., amines), while protic solvents (e.g., MeOH) may stabilize intermediates via hydrogen bonding .

- Temperature optimization : Kinetic studies (e.g., Arrhenius plots) can identify ideal reaction temperatures (typically 0–25°C) to minimize side reactions like ring-opening .

- Computational modeling : Density functional theory (DFT) calculations predict transition states and regioselectivity .

Q. What strategies can address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Bioassay standardization : Replicate assays under controlled conditions (e.g., cell line viability, enzyme inhibition protocols) to minimize variability .

- Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may confound activity results .

- Structure-activity relationship (SAR) : Compare activity of (S)-enantiomer with (R)-enantiomer and racemic mixtures to isolate stereospecific effects .

Q. How can computational tools aid in designing derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Retrosynthetic AI : Platforms like Pistachio or Reaxys predict feasible synthetic routes for derivatives (e.g., esterification of the acetic acid group) .

- ADMET prediction : Use SwissADME or pkCSM to optimize logP (<3), solubility (>50 μM), and cytochrome P450 interactions .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinity toward target proteins (e.g., enzymes in inflammation pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.